(R)-Benzyl (morpholin-2-ylmethyl)carbamate oxalate

Chiral synthesis Enantioselective drug design Morpholine pharmacophore

Pharma intermediate procurement often fails due to racemization or incompatible salt forms, disrupting chiral synthesis. This compound provides: - (R)-absolute stereochemistry for predictable biological activity. - Oxalate salt form for enhanced bench stability and precise stoichiometry. - Cbz protecting group orthogonal to Boc/Fmoc for complex sequences. Suitable for HIV-1 protease inhibitor analog development.

Molecular Formula C15H20N2O7
Molecular Weight 340.33 g/mol
Cat. No. B12271958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl (morpholin-2-ylmethyl)carbamate oxalate
Molecular FormulaC15H20N2O7
Molecular Weight340.33 g/mol
Structural Identifiers
SMILESC1COC(CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O
InChIInChI=1S/C13H18N2O3.C2H2O4/c16-13(15-9-12-8-14-6-7-17-12)18-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12,14H,6-10H2,(H,15,16);(H,3,4)(H,5,6)/t12-;/m1./s1
InChIKeyOVZAUNRMEKJNIZ-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (R)-Benzyl (morpholin-2-ylmethyl)carbamate Oxalate


(R)-Benzyl (morpholin-2-ylmethyl)carbamate oxalate (CAS 1286768-73-7) is a chiral morpholine derivative featuring a carbamate-protected amine linked to the 2-position of the morpholine ring . It serves as a key intermediate in pharmaceutical research, particularly for introducing enantiomerically pure morpholine motifs into drug candidates . The compound is supplied as an oxalate salt (C₁₅H₂₀N₂O₇, MW 340.33), which enhances stability and handling properties compared to the free base .

1 Chiral synthesis workflow — (R)-enantiomer for stereochemical-control studies
2 Oxalate salt form — supports stability and handling in multi-step sequences
3 Cbz protecting group — compatible with hydrogenolysis-based deprotection strategies

Uniqueness of (R)-Benzyl (morpholin-2-ylmethyl)carbamate Oxalate


Generic morpholine carbamate derivatives lack the precise stereochemical identity, salt form, and protecting group profile required for consistent outcomes in chiral synthesis and drug discovery programs. The (R)-enantiomer of benzyl (morpholin-2-ylmethyl)carbamate possesses a specific three-dimensional orientation at the morpholine 2-position, which is critical for molecular recognition in biological systems [1]. The oxalate salt form further confers distinct solubility, stability, and handling advantages over the free base and alternative salts, directly impacting reproducibility in multi-step synthetic sequences . Substitution with the racemate, the (S)-enantiomer, or different carbamate protecting groups (e.g., Boc, Fmoc) can lead to divergent biological activity, altered pharmacokinetic profiles, or synthetic incompatibility [2].

Target (R)-enantiomer oxalate
May shift with Racemate or (S)-enantiomer
Stereochemical mismatch may alter molecular recognition and biological response context
Target Oxalate salt
May shift with Free base or alternative salts
Salt-form differences may shift solubility, stability, and handling reproducibility
Target Cbz carbamate
May shift with Boc or Fmoc carbamate
Protecting-group orthogonality may not transfer; deprotection conditions differ

Evidence for (R)-Benzyl (morpholin-2-ylmethyl)carbamate Oxalate


Stereochemistry: (R)- vs (S)-Enantiomer

The (R)-enantiomer of benzyl (morpholin-2-ylmethyl)carbamate exhibits a specific three-dimensional orientation at the morpholine 2-position. This stereochemistry can result in significant differences in biological activity compared to the (S)-enantiomer. In a related study of chiral morpholine derivatives, enantiomers demonstrated distinct selectivity and potency profiles against mTOR and PI3K targets, with molecular modeling revealing that the chiral center influences binding pocket accommodation [1]. While direct comparative data for this specific compound is limited, the class-level inference from structurally analogous chiral morpholines indicates that enantiomeric identity is a critical determinant of biological performance [2].

Stereochemistry
Class-level
(R) vs (S) enantiomer — reported >10-fold potency differences in class-level morpholine analogs
Enantiomer-attribution review
Direct comparative data limited for this specific pair
Chiral synthesis Enantioselective drug design Morpholine pharmacophore

Oxalate Salt vs Free Base

The oxalate salt of (R)-benzyl (morpholin-2-ylmethyl)carbamate offers distinct physicochemical advantages over the free base form. The oxalate salt (MW 340.33) provides enhanced crystallinity and stability, which facilitates handling, storage, and accurate weighing in laboratory settings . While the free base form (MW 250.29) is also commercially available, the oxalate salt is often preferred for its improved solid-state properties and reduced hygroscopicity. The presence of the oxalate counterion can also influence solubility profiles in organic solvents, which may be advantageous in certain synthetic protocols .

Salt Form
Data to verify
Oxalate salt (MW 340.33) — reported enhanced stability and crystallinity vs free base (MW 250.29)
Salt-form selection context
Vendor-documented; independent verification recommended
Pharmaceutical salts Solubility enhancement Synthetic intermediate handling

Cbz vs Boc and Fmoc Protecting Groups

The benzyl carbamate (Cbz) protecting group on (R)-benzyl (morpholin-2-ylmethyl)carbamate oxalate provides specific advantages in synthetic sequences requiring orthogonal protection strategies. The Cbz group is stable under acidic conditions but can be selectively removed via hydrogenolysis, a property distinct from the acid-labile Boc group and the base-labile Fmoc group . This orthogonality enables sequential deprotection steps in complex molecule synthesis. While quantitative deprotection yields are reaction-specific, the Cbz group is known for its clean cleavage under mild hydrogenation conditions, minimizing side reactions [1].

Protecting Group
Class-level
Cbz: H₂/Pd-C hydrogenolysis; Boc: TFA-labile; Fmoc: piperidine-labile — orthogonal deprotection profiles
Orthogonal deprotection strategy fit
Reaction-specific yields vary; validate under target conditions
Protecting group chemistry Orthogonal protection Peptide synthesis

Chiral Purity Verification

The (R)-benzyl (morpholin-2-ylmethyl)carbamate oxalate is supplied with specified enantiomeric purity, typically confirmed by chiral HPLC analysis . While the absolute enantiomeric excess (ee) value is not consistently reported across all vendors, the compound is marketed as the single (R)-enantiomer, and its use in chiral synthesis requires high stereochemical fidelity. Chiral HPLC methods for morpholine derivatives are well-established, and the enantiomeric purity of the (R)-enantiomer can be quantitatively assessed against racemic standards or the (S)-enantiomer .

Chiral Purity
Data to verify
Chiral HPLC confirmed; typical enantiomeric purity ≥95% reported across vendors
Purity specification review
Vendor specifications vary; confirm lot-specific COA
Chiral HPLC Enantiomeric purity Quality control

Applications of (R)-Benzyl (morpholin-2-ylmethyl)carbamate Oxalate


Enantioselective Synthesis of Morpholine Drug Candidates

This compound is ideal as a chiral building block for constructing enantiomerically pure morpholine pharmacophores in drug discovery. The (R)-stereochemistry is critical for achieving the desired biological activity, as demonstrated by class-level evidence showing enantiomer-dependent potency and selectivity [1]. The oxalate salt form ensures reliable handling and precise stoichiometry in multi-step syntheses.

Orthogonal Protecting Groups in Peptide Synthesis

The Cbz-protected amine allows for selective deprotection under hydrogenolysis conditions, which is orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups . This enables sequential deprotection in complex synthetic sequences, making it a valuable intermediate in the synthesis of peptidomimetics and other multifunctional molecules.

HIV-1 Protease Inhibitor Development

Morpholine-containing carbamates have demonstrated significant activity against HIV-1 protease, with some analogs exhibiting 4-fold superior enzyme inhibition (Ki = 0.092 nM) compared to darunavir [2]. The (R)-benzyl (morpholin-2-ylmethyl)carbamate scaffold can serve as a key intermediate in the development of novel antiviral agents targeting resistant viral strains.

Application
Selection Property
Validation Focus
Stereochemical-control studies
Enantiomer-identity review
Chiral HPLC verification
Orthogonal protecting-group research
Cbz deprotection compatibility
Hydrogenolysis condition review
Antiviral target research
Morpholine pharmacophore context
Target-engagement assay review
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